molecular formula C14H7BrClNO B1285442 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one CAS No. 917878-65-0

7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one

Cat. No.: B1285442
CAS No.: 917878-65-0
M. Wt: 320.57 g/mol
InChI Key: BREDBBFHVAQHCD-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one is a heterocyclic compound with the molecular formula C14H7BrClNO It is characterized by a fused ring system that includes a benzene ring, a cycloheptane ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the pyridine ring.

    Cyclization: Formation of the cycloheptane ring through intramolecular reactions.

These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like automated reactors and real-time monitoring to optimize reaction conditions and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one
  • 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-ol
  • 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-amine

Uniqueness

This compound is unique due to its specific combination of bromine and chlorine atoms, as well as its fused ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one (CAS Number: 917878-65-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C14H7BrClN
  • Molecular Weight : 320.57 g/mol
  • Purity : 95% .

The compound features a complex structure that includes a bromine atom and a chlorine atom, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The exact synthetic pathways can vary, but they often include halogenation and cyclization steps to form the fused bicyclic structure characteristic of this compound .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial activity .

Antitumor Activity

Research has demonstrated that the compound possesses antiproliferative effects against various cancer cell lines. In particular:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • Results : Significant growth inhibition was observed in rapidly dividing A549 cells compared to slower-growing fibroblasts .

Cytotoxicity

A detailed cytotoxicity study revealed that certain derivatives of this compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Case Studies

A notable case study involved the evaluation of several analogs of this compound against various pathogens:

CompoundTarget PathogenMIC (μg/mL)Remarks
Compound 1MRSA0.98Strong antibacterial activity
Compound 2E. coli>100Inactive against Gram-negative bacteria
Compound 3A549 (lung cancer)IC50 = 15Significant antiproliferative effect
Compound 4HeLa (cervical cancer)IC50 = 20Moderate effect on cell proliferation

This table summarizes the antimicrobial and anticancer activities observed in various studies, highlighting the compound's potential as a therapeutic agent.

The proposed mechanism for the biological activity of this compound involves interaction with cellular targets that modulate signaling pathways related to cell proliferation and survival. Molecular docking studies suggest that the compound may inhibit key enzymes involved in bacterial resistance mechanisms and tumor cell growth .

Properties

IUPAC Name

14-bromo-5-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClNO/c15-9-3-1-8-2-4-13-12(6-10(16)7-17-13)14(18)11(8)5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREDBBFHVAQHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C(C2=O)C=C(C=N3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30580582
Record name 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30580582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917878-65-0
Record name 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30580582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one
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7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one
Reactant of Route 3
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7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one
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7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one
Reactant of Route 5
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one
Reactant of Route 6
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one

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